Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate
Overview
Description
Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate is an organic compound with the molecular formula C11H10BrF3O3. It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a trifluoropropoxy group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate typically involves the esterification of 4-bromo-3-(3,3,3-trifluoropropoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes halogenation, etherification, and esterification steps, optimized for large-scale production to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Hydrolysis Products: Hydrolysis yields 4-bromo-3-(3,3,3-trifluoropropoxy)benzoic acid and methanol.
Scientific Research Applications
Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances its lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar in structure but lacks the trifluoropropoxy group.
Methyl 4-bromo-3-fluorobenzoate: Contains a fluorine atom instead of the trifluoropropoxy group.
Methyl 4-bromo-3-(trifluoromethyl)benzoate: Features a trifluoromethyl group instead of the trifluoropropoxy group.
Uniqueness: Methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate is unique due to the presence of the trifluoropropoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and potential for halogen bonding. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-bromo-3-(3,3,3-trifluoropropoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O3/c1-17-10(16)7-2-3-8(12)9(6-7)18-5-4-11(13,14)15/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJAXYTPSYNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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